CP-316819

Description

Properties

IUPAC Name |

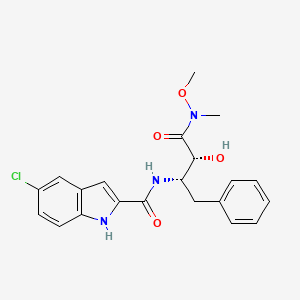

5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLRDLTRCEUHG-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110382 | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186392-43-8 | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186392-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP-316819 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186392-43-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-316819 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4ZZX5ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of CP-316819: A Selective Glycogen Phosphorylase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-316819 is a potent and selective, non-competitive allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[1][2] By targeting GP, this compound effectively blocks the breakdown of glycogen into glucose-1-phosphate, thereby reducing glucose output from glycogen stores. This mechanism of action has positioned this compound as a valuable pharmacological tool for studying the role of glycogen metabolism in various physiological and pathological processes, including type 2 diabetes and neurological function.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Allosteric Inhibition of Glycogen Phosphorylase

This compound exerts its inhibitory effect by binding to a novel allosteric site on the glycogen phosphorylase enzyme, distinct from the active site or other known allosteric sites (e.g., the AMP activation site).[1] This binding induces a conformational change in the enzyme, stabilizing it in an inactive T-state, which has a low affinity for its substrates.[5] This allosteric inhibition is effective against both the phosphorylated, active form (GPa) and the dephosphorylated, less active form (GPb) of the enzyme. The indole-2-carboxamide structure of this compound is a key feature for its high-affinity binding to this allosteric pocket.[1][6]

The inhibition of glycogen phosphorylase by this compound leads to a decrease in the rate of glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate. This, in turn, reduces the intracellular pool of glucose-1-phosphate available for conversion to glucose-6-phosphate and subsequent entry into glycolysis or, in the liver, for dephosphorylation and release into the bloodstream as glucose.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various isoforms of glycogen phosphorylase has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants.

| Enzyme Isoform | Parameter | Value | Reference |

| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | IC50 | 0.017 µM | [2] |

| Human Liver Glycogen Phosphorylase a (huLGPa) | IC50 | 0.034 µM | [2] |

| Glycogen Phosphorylase b | Ki | 209 nM | [1] |

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the maximal enzyme activity. Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. A smaller Ki value indicates a higher binding affinity.

Signaling Pathway: Inhibition of Glycogenolysis

The breakdown of glycogen is a tightly regulated process, primarily controlled by the hormones glucagon and epinephrine, which stimulate glycogenolysis, and insulin, which inhibits it. This compound directly intervenes in this pathway at the level of glycogen phosphorylase.

Experimental Protocols

In Vitro Glycogen Phosphorylase Activity Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 value of this compound for glycogen phosphorylase a. The assay measures the production of glucose-1-phosphate from glycogen.

Materials:

-

Human recombinant glycogen phosphorylase a (GPa)

-

This compound

-

Glycogen

-

Glucose-1-phosphate (G1P) standard

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl2)

-

Detection reagent (e.g., BIOMOL® Green for colorimetric phosphate quantitation or a coupled enzyme system for fluorometric detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations for the assay.

-

Enzyme Preparation: Dilute the glycogen phosphorylase a enzyme to the desired concentration (e.g., 0.38 U/mL) in ice-cold Assay Buffer.

-

Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted this compound solution or vehicle control (Assay Buffer with DMSO). b. Add 50 µL of the diluted enzyme solution to each well. c. Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing glucose-1-phosphate (e.g., 0.25 mM) and glycogen (e.g., 0.25 mg/mL) in Assay Buffer. e. Incubate the reaction mixture for 30 minutes at 37°C.

-

Detection: a. Stop the reaction and measure the amount of inorganic phosphate released using a reagent like BIOMOL® Green, or continuously monitor the production of a fluorescent product in a coupled enzyme assay.[7] b. For colorimetric assays, add the detection reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

Data Analysis: a. Construct a standard curve using known concentrations of glucose-1-phosphate. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Assay

In Vivo Studies: Modulation of Glycogen Metabolism

In vivo studies have demonstrated the physiological effects of this compound's mechanism of action. For instance, in animal models, administration of this compound leads to an increase in brain glycogen content.[3][4] This has been shown to have neuroprotective effects during periods of hypoglycemia by providing an alternative energy source for neurons.[3][4] These studies typically involve the administration of this compound to the animal model, followed by the induction of a physiological challenge (e.g., insulin-induced hypoglycemia), and subsequent measurement of physiological parameters such as blood glucose levels, brain electrical activity (EEG), and neuronal survival.[4][8]

Conclusion

This compound is a highly selective and potent allosteric inhibitor of glycogen phosphorylase. Its mechanism of action, which involves the stabilization of the inactive T-state of the enzyme, leads to a significant reduction in glycogenolysis. This property makes it an invaluable tool for researchers investigating the roles of glycogen metabolism in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and interpretation of studies utilizing this important pharmacological agent.

References

- 1. Glycogen phosphorylase inhibition improves beta cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]

- 3. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Allosteric inhibition of glycogen phosphorylase a by the potential antidiabetic drug 3-isopropyl 4-(2-chlorophenyl)-1,4-dihydro-1-ethyl-2-methyl-pyridine-3,5,6-tricarbo xylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Intracerebroventricular Glycogen Phosphorylase Inhibitor CP-316,819 Infusion on Hypothalamic Glycogen Content and Metabolic Neuron AMPK Activity and Neurotransmitter Expression in Male Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-316819: A Selective Glycogen Phosphorylase Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, allosteric inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By inhibiting the breakdown of glycogen, particularly in the liver, this compound has demonstrated potential as an antihyperglycemic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of metabolic diseases and the development of novel therapeutics.

Introduction

Glycogen phosphorylase (GP) plays a crucial role in glucose homeostasis by catalyzing the phosphorolysis of glycogen to glucose-1-phosphate. In type 2 diabetes, elevated hepatic glycogenolysis contributes to hyperglycemia. Therefore, inhibition of GP is a promising therapeutic strategy for managing this condition. This compound, an indole-2-carboxamide derivative, has emerged as a selective inhibitor of GP, showing efficacy in preclinical models of diabetes.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a novel regulatory site on the glycogen phosphorylase dimer, which is distinct from the active site, the AMP allosteric site, and the nucleoside inhibitor site.[1] This binding event stabilizes the inactive T-state of the enzyme, preventing the conformational change to the active R-state.[1] This mechanism of action leads to a reduction in the rate of glycogen breakdown.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Enzyme Source | Value | Reference(s) |

| IC50 | Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 17 nM | [2] |

| IC50 | Human Liver Glycogen Phosphorylase a (huLGPa) | 34 nM | [2] |

| IC50 | Human Liver Glycogen Phosphorylase a | 40 nM | [3] |

Table 2: In Vivo Effects of this compound

| Animal Model | Tissue | Parameter | Dose/Concentration | Effect | Reference(s) |

| Rat | Skeletal Muscle (in situ) | Glycogen Phosphorylase a activity | 3 µM (perfused) | ↓ 16% (rest), 25% (maximal contraction), 44% (submaximal contraction) | [1] |

| Rat | Brain | Glycogen Content | 250 mg/kg | ↑ 88 ± 3% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol is adapted from established colorimetric assays for glycogen phosphorylase activity.

Objective: To determine the inhibitory potency (IC50) of this compound against glycogen phosphorylase.

Principle: The assay measures the production of glucose-1-phosphate (G1P) from glycogen. The G1P is then converted through a series of enzymatic reactions to a colored product that can be measured spectrophotometrically at 450 nm.

Materials:

-

Purified human liver or skeletal muscle glycogen phosphorylase a (GPa)

-

This compound

-

Glycogen

-

Glucose-1-phosphate (G1P) standard

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

-

Enzyme Mix (containing enzymes to convert G1P to the final colored product)

-

Developer solution

-

Substrate Mix

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 100 mM in DMSO). Create a serial dilution of this compound in Assay Buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A solution of glycogen phosphorylase a

-

Varying concentrations of this compound or vehicle control (e.g., DMSO).

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Substrate Mix containing glycogen to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 450 nm in kinetic mode for a defined period (e.g., 60 minutes).[4]

-

Data Analysis:

-

For each concentration of this compound, calculate the rate of the reaction (change in absorbance over time).

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

In Vivo Efficacy in a Diabetic Mouse Model (ob/ob mice)

This protocol outlines a general procedure for evaluating the glucose-lowering effects of this compound in a genetically obese and diabetic mouse model.

Objective: To assess the dose-dependent effect of orally administered this compound on blood glucose levels in ob/ob mice.

Animal Model: Male ob/ob mice, a model of obesity and type 2 diabetes.[5]

Materials:

-

This compound

-

Vehicle (e.g., appropriate formulation for oral gavage)

-

Blood glucose meter and test strips

-

Oral gavage needles

-

Animal handling and restraint equipment

Procedure:

-

Acclimatization: Acclimate the ob/ob mice to the housing conditions for at least one week before the experiment. Provide ad libitum access to food and water.

-

Fasting: Fast the mice for a specified period (e.g., 4-6 hours) before the start of the experiment.[6]

-

Baseline Blood Glucose: At time 0, measure the baseline blood glucose level from the tail vein of each mouse.

-

Compound Administration: Administer this compound orally by gavage at various doses (e.g., 5, 10, 25, 50 mg/kg). A control group should receive the vehicle alone.

-

Blood Glucose Monitoring: Measure blood glucose levels at several time points after administration (e.g., 1, 2, 3, 4, and 6 hours).[6]

-

Data Analysis:

-

For each treatment group, calculate the mean blood glucose concentration at each time point.

-

Calculate the percentage change in blood glucose from baseline for each group.

-

Compare the blood glucose levels of the this compound-treated groups to the vehicle-treated group at each time point using appropriate statistical analysis (e.g., ANOVA).

-

Generate a dose-response curve by plotting the maximum percentage of glucose lowering against the dose of this compound.

-

Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of glycogen phosphorylase. Its ability to reduce glycogenolysis through a distinct regulatory site makes it a valuable tool for studying glucose metabolism and a promising lead compound for the development of antihyperglycemic drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. Further studies to elucidate its detailed pharmacokinetic profile and long-term efficacy and safety are warranted.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antihyperglycemic Properties of CP-316819: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-316819 is a potent and selective inhibitor of glycogen phosphorylase, a key enzyme in the regulation of blood glucose homeostasis. By targeting the liver and skeletal muscle isoforms of this enzyme, this compound has demonstrated antihyperglycemic properties in preclinical models of type 2 diabetes. This technical guide provides a comprehensive overview of the core antihyperglycemic attributes of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols. The information is intended to support further research and development of glycogen phosphorylase inhibitors as a therapeutic strategy for managing hyperglycemia.

Mechanism of Action

This compound exerts its antihyperglycemic effect by directly inhibiting glycogen phosphorylase (GP), the enzyme responsible for the breakdown of glycogen into glucose-1-phosphate.[1][2] This inhibition occurs at both the human skeletal muscle glycogen phosphorylase a (huSMGPa) and liver glycogen phosphorylase a (huLGPa) isoforms.[1][2] By blocking glycogenolysis, particularly in the liver, this compound reduces hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.[2] Limited clinical data in normal subjects has shown that this compound can lower the peak hyperglycemic response to a glucagon challenge, further supporting its role in modulating hepatic glucose production.[2]

Quantitative Data

The following tables summarize the key quantitative data on the efficacy of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (μM) |

| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 0.017[1][2] |

| Human Liver Glycogen Phosphorylase a (huLGPa) | 0.034[1][2] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Animal Model | Experimental Setup | Dose/Concentration | Key Findings |

| ob/ob Mice | Acute Oral Administration | 5 mg/kg | Modest reduction in blood glucose. Liver drug concentration ~100-fold higher than in vitro IC50.[1] |

| Perfused Rat Liver | Glucagon-Stimulated | 10 μM | Weakly decreased hepatic glucose output.[1] |

| Perfused Rat Liver | Glucagon-Stimulated | 30 μM | Decreased hepatic glucose output by ~50%.[1] |

| Male Rats | Systemic Administration | 250 mg/kg (total, in divided doses) | 88 +/- 3% increase in brain glycogen content.[3][4] |

Table 3: Pharmacokinetic Parameters of this compound (Illustrative)

| Parameter | Value | Species | Route of Administration |

| Cmax | Data not available | - | - |

| Tmax | Data not available | - | - |

| Bioavailability | Data not available | - | - |

| Half-life | Data not available | - | - |

Note: Specific pharmacokinetic data for this compound were not available in the reviewed literature. This table serves as a template for the type of data crucial for further development.

Experimental Protocols

In Vitro Glycogen Phosphorylase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human glycogen phosphorylase a.

Methodology:

-

Enzyme Preparation: Recombinant human liver or skeletal muscle glycogen phosphorylase a is purified.

-

Assay Buffer: Prepare a suitable buffer, typically containing HEPES, MgCl2, and other necessary co-factors at a physiological pH.

-

Reaction Mixture: In a microplate, combine the enzyme, assay buffer, and varying concentrations of this compound (or vehicle control).

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate, glycogen, and the co-substrate, inorganic phosphate.

-

Detection: The production of glucose-1-phosphate is measured over time using a coupled enzymatic assay that leads to the production of a detectable product (e.g., NADPH from the conversion of NADP+ by glucose-6-phosphate dehydrogenase).

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve.

Ex Vivo Perfused Rat Liver Model

Objective: To assess the effect of this compound on hepatic glucose output.

Methodology:

-

Animal Preparation: A male Sprague-Dawley rat is anesthetized. The portal vein and inferior vena cava are cannulated for perfusion.

-

Perfusion System: A recirculating or single-pass perfusion system is used with a Krebs-Henseleit bicarbonate buffer, oxygenated with 95% O2/5% CO2, and maintained at 37°C.

-

Stabilization: The liver is perfused with the buffer for a stabilization period to establish a basal rate of glucose output.

-

Glucagon Stimulation: To mimic a hyperglycemic state, glucagon is added to the perfusate to stimulate glycogenolysis and increase glucose output.

-

This compound Administration: this compound is introduced into the perfusate at desired concentrations.

-

Sample Collection: Perfusate samples are collected at regular intervals from the outflow cannula.

-

Glucose Measurement: The glucose concentration in the collected samples is measured using a glucose analyzer.

-

Data Analysis: The rate of hepatic glucose production is calculated and compared between control (glucagon alone) and treated (glucagon + this compound) conditions.

In Vivo Antihyperglycemic Assessment in ob/ob Mice

Objective: To evaluate the glucose-lowering effect of orally administered this compound in a diabetic animal model.

Methodology:

-

Animal Model: Male ob/ob mice, a genetic model of obesity and type 2 diabetes, are used.

-

Acclimatization: Animals are acclimatized to the housing conditions and handling for at least one week prior to the experiment.

-

Fasting: Mice are fasted for a predetermined period (e.g., 4-6 hours) before drug administration.

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure initial blood glucose levels.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered orally via gavage at various doses. A control group receives the vehicle alone.

-

Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: The change in blood glucose from baseline is calculated for each group. The dose-response relationship for glucose lowering is determined.

Visualizations

Caption: Signaling pathway of glucagon-stimulated glycogenolysis and the inhibitory action of this compound.

Caption: Workflow for in vivo antihyperglycemic assessment of this compound in ob/ob mice.

Conclusion

This compound demonstrates clear antihyperglycemic potential through its potent inhibition of glycogen phosphorylase. The available data supports its mechanism of action in reducing hepatic glucose output. However, a more comprehensive understanding of its pharmacokinetic and pharmacodynamic profile, as well as long-term efficacy and safety, is required for its progression as a viable therapeutic agent for type 2 diabetes. The experimental protocols and data presented in this guide offer a foundation for researchers to build upon in the continued investigation of this compound and other compounds in its class.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: CP-316819 for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-316819 is a potent and selective inhibitor of glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. By targeting this enzyme, this compound effectively reduces hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and the relevant signaling pathways. The information presented is intended to support researchers and drug development professionals in the evaluation and application of this compound as a potential therapeutic agent for type 2 diabetes.

Mechanism of Action

This compound exerts its antihyperglycemic effect by inhibiting glycogen phosphorylase. GP exists in two main isoforms: liver (PYGL) and muscle (PYGM). In the context of type 2 diabetes, the inhibition of the liver isoform is of primary interest as it is responsible for the breakdown of hepatic glycogen stores into glucose-1-phosphate, which is subsequently converted to glucose and released into the bloodstream.[1]

The enzyme is regulated by phosphorylation, with the active form being glycogen phosphorylase a (GPa) and the less active form being glycogen phosphorylase b (GPb).[2] this compound is an allosteric inhibitor that binds to a regulatory site on the enzyme, distinct from the active site.[2] This binding stabilizes the less active T-state of the enzyme, preventing its conversion to the more active R-state, thereby reducing glycogenolysis. A key advantage of this mechanism is that the inhibitory potency of some glycogen phosphorylase inhibitors has been shown to be greater in the presence of high glucose concentrations, potentially reducing the risk of hypoglycemia.[3]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and its in vivo effects on glycogen levels and glucose metabolism in relevant animal models of type 2 diabetes.

Table 1: In Vitro Inhibitory Activity of this compound [4]

| Target Enzyme | IC50 (µM) |

| Human Skeletal Muscle Glycogen Phosphorylase a (huSMGPa) | 0.017 |

| Human Liver Glycogen Phosphorylase a (huLGPa) | 0.034 |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment and Dose | Key Findings |

| Zucker (fa/fa) Rats | GPi819 (this compound) at 37.5 µmol/kg for 5 days | After 5 days of dosing, glycogen elevation was 1.5-fold greater in soleus muscle than in liver. |

| Wistar Rats | This compound, 3 µmol/l in perfusate for 60 min (in situ muscle perfusion) | Reduced activation of glycogen phosphorylase a by 16% at rest, 25% after 20s of maximal contraction, and 44% after 10 min of submaximal contraction.[2] |

| Rats | Treatment with this compound | Resulted in an 88 ± 3% increase in brain glycogen content.[5] |

| Obese Zucker Rats | GPi688 (a different GP inhibitor) at 125 µmol/kg | Reduced blood glucose by 23% after a 7-hour fast and showed a 7% reduction in an oral glucose tolerance test.[6] This provides a reference for the expected effects of a glycogen phosphorylase inhibitor. |

| Zucker Diabetic Fatty (fa/fa) Rats | A GSK-3 inhibitor (different mechanism) | Caused a 41% reduction in the area under the glucose curve during an oral glucose tolerance test and lowered fasting hyperglycemia by 6.0 mmol/l.[5] This serves as a comparator for glucose-lowering efficacy in this model. |

Signaling Pathways and Experimental Workflows

Glycogenolysis Signaling Pathway

The breakdown of glycogen in the liver is a critical process for maintaining blood glucose homeostasis. This pathway is primarily regulated by the hormones glucagon and epinephrine. This compound directly intervenes in this pathway by inhibiting the final enzymatic step of glycogen degradation.

Caption: Simplified signaling pathway of hepatic glycogenolysis and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Evaluating the efficacy of a glucose-lowering compound like this compound in a diabetic animal model typically involves an oral glucose tolerance test (OGTT). The following diagram illustrates a standard workflow.

Caption: Standard experimental workflow for an Oral Glucose Tolerance Test (OGTT) to evaluate this compound.

Experimental Protocols

In Vitro Glycogen Phosphorylase Activity Assay (Colorimetric)

This protocol is adapted from a standardized method for assessing glycogen phosphorylase inhibition.[4]

Objective: To determine the IC50 of this compound against glycogen phosphorylase a.

Materials:

-

Purified rabbit muscle glycogen phosphorylase a (GPa)

-

HEPES buffer (50 mM, pH 7.2)

-

This compound stock solution in DMSO

-

Glucose-1-phosphate (G1P)

-

Glycogen

-

BIOMOL® Green reagent for phosphate detection

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of GPa (e.g., 0.38 U/mL) in 50 mM HEPES buffer (pH 7.2).

-

In a 96-well plate, add 50 µL of the GPa solution to each well.

-

Add 10 µL of varying concentrations of this compound (dissolved in DMSO) to the wells. For the control, add 10 µL of DMSO.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 45 µL of a substrate solution containing 50 mM HEPES (pH 7.2), 100 mM KCl, 2.5 mM MgCl2, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and quantify the inorganic phosphate released using 130 µL of BIOMOL® Green reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the control and determine the IC50 value by non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

This protocol provides a general framework for conducting an OGTT in a diabetic mouse model to assess the efficacy of this compound.[6]

Objective: To evaluate the effect of oral administration of this compound on glucose tolerance in a diabetic mouse model (e.g., db/db mice or Zucker diabetic fatty rats).

Materials:

-

Diabetic mice (e.g., db/db) and lean littermate controls.

-

This compound formulation for oral gavage (e.g., suspended in a vehicle like 0.5% methylcellulose).

-

Vehicle control.

-

D-glucose solution (e.g., 20% in sterile water).

-

Glucometer and test strips.

-

Oral gavage needles.

-

Blood collection supplies (e.g., heparinized capillary tubes).

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Fast the mice overnight (approximately 16-18 hours) with free access to water.[1]

-

Record the body weight of each mouse.

-

At time t = 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

-

Immediately after the baseline blood collection, administer this compound or vehicle via oral gavage. The volume is typically 10 µL/g body weight.

-

After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer a glucose challenge (e.g., 2 g/kg body weight) via oral gavage.[7]

-

Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[7]

-

Measure blood glucose levels at each time point using a glucometer.

-

Plot the mean blood glucose concentration versus time for both the this compound treated and vehicle-treated groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Assessment of Hepatic Glucose Production (HGP) in a Canine Model

This protocol outlines a method to assess the effect of a compound on hepatic glucose production using a conscious dog model, which allows for direct measurement of hepatic glucose fluxes.[3]

Objective: To determine the effect of this compound on hepatic glucose production.

Materials:

-

Conscious, catheterized dogs (with catheters in the portal vein, hepatic vein, and a femoral artery).

-

[3-³H]glucose tracer.

-

Somatostatin (to suppress endogenous insulin and glucagon secretion).

-

Insulin and glucagon for infusion.

-

Glucose solution.

-

This compound formulation for infusion.

Procedure:

-

Fast the dogs overnight.

-

Begin a primed-continuous infusion of [3-³H]glucose to measure glucose turnover.

-

After a basal period for tracer equilibration, start an infusion of somatostatin to clamp pancreatic hormone secretion.

-

Infuse insulin and glucagon at fixed rates to maintain basal levels.

-

Infuse glucose to maintain euglycemia (glucose clamp).

-

After a steady-state is achieved, begin an infusion of this compound.

-

Collect arterial, portal vein, and hepatic vein blood samples at regular intervals.

-

Analyze plasma samples for glucose concentration and [³H]glucose specific activity.

-

Calculate hepatic glucose production (endogenous glucose appearance) using tracer dilution methodology. The net hepatic glucose balance can be calculated using the arteriovenous difference across the liver multiplied by hepatic blood flow.

Conclusion

This compound is a well-characterized, potent inhibitor of glycogen phosphorylase with demonstrated in vitro activity and in vivo effects on glycogen metabolism. Its mechanism of action, focused on reducing hepatic glucose production, makes it a compelling candidate for further investigation as a therapeutic agent for type 2 diabetes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute preclinical studies to further elucidate the therapeutic potential of this compound. Future research should focus on obtaining more extensive dose-response data in various diabetic animal models and further exploring its long-term efficacy and safety profile.

References

- 1. Aspalathin improves hyperglycemia and glucose intolerance in obese diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The diabetic Zucker fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycogen phosphorylase inhibition in type 2 diabetes therapy: a systematic evaluation of metabolic and functional effects in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

The Neuroprotective Potential of CP-316819 in Hypoglycemic Brain Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of CP-316819, a glycogen phosphorylase inhibitor, in the context of hypoglycemia-induced neuronal damage. By augmenting the brain's glycogen stores, this compound offers a promising therapeutic strategy to mitigate the severe neurological consequences of low blood glucose levels. This document outlines the core mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols for preclinical evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Enhancing the Brain's Intrinsic Energy Reserve

The neuroprotective effects of this compound are rooted in its ability to modulate brain glycogen metabolism. Glycogen, primarily stored in astrocytes, serves as a crucial energy reserve for the brain, particularly during periods of glucose deprivation. This compound inhibits glycogen phosphorylase, the enzyme responsible for glycogen breakdown (glycogenolysis). This inhibition leads to an accumulation of glycogen in astrocytes under normal glucose conditions.[1][2]

During a hypoglycemic event, when the supply of glucose from the blood is insufficient, the brain can utilize this augmented glycogen store. The glycogen is broken down into glucose-6-phosphate and subsequently converted to lactate. This lactate is then transported from astrocytes to neurons via the astrocyte-neuron lactate shuttle (ANLS).[2] In neurons, lactate is converted back to pyruvate and enters the mitochondrial Krebs cycle to generate ATP, thus providing an alternative energy source and sustaining neuronal function and viability.[2]

Quantitative Efficacy of this compound in Preclinical Models

Studies in rodent models of insulin-induced hypoglycemia have demonstrated the significant neuroprotective potential of this compound. The key quantitative outcomes are summarized below.

| Parameter | Control Group (Saline) | This compound Treated Group | Percentage Change | Reference |

| Brain Glycogen Content | Baseline | 88 ± 3% increase | +88% | [1][2] |

| Time to Isoelectric EEG during Hypoglycemia | Baseline | 91 ± 14 minutes longer | - | [1][2] |

| Neuronal Death in Hippocampus and Cortex | Substantial neuronal death observed | Markedly reduced neuronal death | Significant Reduction | [1] |

Signaling Pathways and Experimental Workflow

To elucidate the mechanisms and experimental procedures, the following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways and the general workflow for in vivo studies.

Caption: Mechanism of this compound Neuroprotection during Hypoglycemia.

Caption: Experimental Workflow for In Vivo Hypoglycemia Studies.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for studying neuroprotection in rodent models of hypoglycemia.

Animal Model and Housing

-

Species: Male Sprague Dawley rats.

-

Weight: 250-350 grams.

-

Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water, except during the pre-experimental fasting period.

Induction of Hypoglycemia

-

Fasting: Rats are fasted overnight to ensure a consistent metabolic state prior to insulin administration.

-

Insulin Administration: Hypoglycemia is induced by an intraperitoneal injection of regular human insulin. A typical dose is 10 U/kg body weight.

-

Monitoring:

-

Blood Glucose: Blood samples are taken from the tail vein at regular intervals to monitor glucose levels using a standard glucometer. The target is to achieve and maintain a state of severe hypoglycemia.

-

Electroencephalogram (EEG): EEG is continuously monitored to assess brain electrical activity. The onset of an isoelectric (flat-line) EEG indicates severe neuroglycopenia. A period of 30 minutes of isoelectric EEG is commonly used to induce significant neuronal damage.

-

-

Supportive Care: Core body temperature should be maintained at 36.5–37.5°C using a heating blanket to prevent hypothermia, which can be a confounding factor.

Drug Administration

-

Compound: this compound.

-

Dosing: A total dose of 250 mg/kg administered in three divided doses has been reported to be effective. The precise timing of administration relative to the induction of hypoglycemia should be optimized based on the pharmacokinetic profile of the compound.

-

Vehicle Control: A control group receiving an equivalent volume of the vehicle (e.g., saline) should be included in all experiments.

Quantification of Neuronal Death

-

Post-Hypoglycemia Survival: Animals are allowed to recover for 7 days following the hypoglycemic insult. This allows for the full development of histopathological changes.

-

Tissue Preparation:

-

Rats are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Brains are removed and post-fixed in the same fixative before being transferred to a sucrose solution for cryoprotection.

-

Coronal sections (e.g., 20 µm thick) are cut on a cryostat, particularly through brain regions vulnerable to hypoglycemia such as the hippocampus and cortex.

-

-

Staining:

-

Hematoxylin and Eosin (H&E): A standard histological stain to visualize cell morphology. Dead or dying neurons typically appear shrunken and eosinophilic (pink).

-

Fluoro-Jade B: A fluorescent stain that specifically labels degenerating neurons.

-

-

Analysis:

-

A blinded observer, unaware of the experimental groups, should perform the cell counting.

-

The number of damaged neurons is counted in predefined areas of interest (e.g., CA1 region of the hippocampus, subiculum, dentate gyrus).

-

Data are typically expressed as the mean number of degenerating neurons per microscopic field or per anatomical region.

-

Conclusion and Future Directions

This compound represents a compelling neuroprotective agent against hypoglycemia-induced brain damage. Its mechanism of action, centered on the enhancement of astrocytic glycogen stores, leverages the brain's own energy reserves to counteract the detrimental effects of glucose deprivation. The preclinical data strongly support its efficacy in prolonging neuronal function and reducing cell death.

Future research should focus on optimizing the therapeutic window for this compound administration, exploring its potential in combination with other neuroprotective strategies, and ultimately, translating these promising preclinical findings into clinical applications for at-risk patient populations, such as individuals with type 1 diabetes who are prone to severe hypoglycemic episodes.

References

CP-316819 CAS number and chemical properties.

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides comprehensive information on the chemical properties, mechanism of action, and experimental protocols related to CP-316819, a potent inhibitor of glycogen phosphorylase.

Core Compound Information: this compound

This compound is a selective inhibitor of glycogen phosphorylase, an enzyme crucial for glycogenolysis.[1] Its ability to modulate glycogen metabolism has made it a valuable tool in studying metabolic diseases and neurological conditions.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 186392-43-8[1][2][3] |

| Molecular Formula | C₂₁H₂₂ClN₃O₄[2][3] |

| Molecular Weight | 415.87 g/mol [1][2] |

| IUPAC Name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide[3][4] |

| Synonyms | GPi 819[1] |

| Solubility | Soluble to 100 mM in DMSO and ethanol[2] |

| Purity | ≥98% (HPLC)[1][2] |

| Physical Form | Solid[3] |

| Storage | Store at room temperature[2] |

Mechanism of Action: Glycogen Phosphorylase Inhibition

This compound exerts its pharmacological effects by selectively inhibiting glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis. This process breaks down glycogen into glucose-1-phosphate, thereby providing a rapid source of glucose. This compound has been shown to inhibit both human skeletal muscle glycogen phosphorylase a (huSMGPa) and human liver glycogen phosphorylase a (huLGPa) with IC₅₀ values of 0.017 µM and 0.034 µM, respectively.[2][5]

The inhibition of GP by this compound leads to an accumulation of glycogen in tissues, a characteristic that is particularly significant under normoglycemic conditions.[6][7] Interestingly, this inhibitory effect is attenuated at low glucose concentrations, allowing for the utilization of stored glycogen when glucose levels are scarce.[6][7] This glucose-dependent inhibition makes this compound a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states.

Signaling Pathway of Glycogenolysis Inhibition

Caption: Inhibition of Glycogen Phosphorylase by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound on glycogen phosphorylase.

Materials:

-

Glycogen Phosphorylase Assay Kit (e.g., from Abcam or MilliporeSigma)[1][3]

-

This compound

-

DMSO

-

Microplate reader capable of measuring absorbance at 450 nm

-

96-well clear flat-bottom plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Reagent Preparation:

-

Sample Preparation:

-

For testing on purified enzyme, add 2 µL of the reconstituted glycogen phosphorylase to the designated wells.

-

For cell or tissue lysates, homogenize 50 mg of tissue or 1 x 10⁶ cells in 200 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant is the sample.[1][3]

-

-

Assay Protocol:

-

Add 2 µL of the this compound solution at various concentrations to the sample wells. For the positive control, add 2 µL of assay buffer.

-

Prepare a background control for each sample by adding the sample to a well without the glycogen substrate.

-

Adjust the volume in all wells to 50 µL with assay buffer.

-

Prepare a Reaction Mix containing assay buffer, glycogen, enzyme mix, developer, and substrate mix according to the kit's protocol.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 30°C for 60 minutes.

-

-

Data Analysis:

-

Subtract the background control reading from the sample reading.

-

Calculate the rate of reaction (ΔA450/min).

-

Determine the percent inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Caption: Workflow for In Vitro Glycogen Phosphorylase Inhibition Assay.

In Vivo Hypoglycemia Study in a Rat Model

This protocol describes the induction of hypoglycemia in rats and the assessment of the neuroprotective effects of this compound.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle (e.g., saline, DMSO/PEG solution)

-

Insulin

-

Glucometer and test strips

-

Equipment for blood collection (e.g., tail vein lancets)

-

Anesthesia (if required for procedures)

Procedure:

-

Animal Acclimatization and Dosing:

-

Acclimate rats to the housing conditions for at least one week.

-

Fast the rats overnight before the experiment, with free access to water.

-

Administer this compound or vehicle to the respective groups of rats via an appropriate route (e.g., intraperitoneal injection or oral gavage). A typical dose of this compound used in studies is 250 mg/kg.[3]

-

-

Induction of Hypoglycemia:

-

After a set time following this compound administration (e.g., 60 minutes), induce hypoglycemia by injecting insulin (e.g., 0.75-1.0 U/kg, intraperitoneally).

-

-

Blood Glucose Monitoring:

-

Measure baseline blood glucose from the tail vein before insulin injection.

-

Monitor blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after insulin administration.

-

-

Assessment of Neurological Function (Optional):

-

If the study aims to assess neuroprotection, monitor for the onset of isoelectric EEG or other neurological endpoints.

-

-

Data Analysis:

-

Plot the blood glucose levels over time for each treatment group.

-

Compare the blood glucose profiles between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

If neurological endpoints are measured, compare the time to onset between groups.

-

Caption: Workflow for In Vivo Hypoglycemia Study.

Primary Astrocyte Culture and Glycogen Content Assay

This protocol details the culture of primary astrocytes and the measurement of glycogen content following treatment with this compound.

Materials:

-

Neonatal rat pups (P1-P3)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Poly-L-lysine

-

This compound

-

Glycogen assay kit

Procedure:

-

Astrocyte Isolation and Culture:

-

Isolate cortices from neonatal rat pups and mechanically dissociate the tissue.

-

Treat the tissue with trypsin to obtain a single-cell suspension.

-

Plate the cells on poly-L-lysine coated flasks in DMEM with 10% FBS and penicillin-streptomycin.

-

After 7-10 days, once the culture is confluent, shake the flasks to remove microglia and oligodendrocytes, enriching for astrocytes.

-

Re-plate the purified astrocytes for experiments.

-

-

Treatment with this compound:

-

Treat the cultured astrocytes with various concentrations of this compound or vehicle for a specified period (e.g., 24 hours). A concentration of 10 µM has been shown to increase intracellular glycogen content.[3]

-

-

Glycogen Content Measurement:

-

Wash the cells with PBS and lyse them.

-

Measure the glycogen content in the cell lysates using a commercial glycogen assay kit. These kits typically involve the enzymatic conversion of glycogen to a product that can be measured colorimetrically or fluorometrically.

-

Normalize the glycogen content to the total protein concentration in each sample.

-

-

Data Analysis:

-

Compare the glycogen content between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Caption: Workflow for Astrocyte Glycogen Content Assay.

References

- 1. abcam.com [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. mybiosource.com [mybiosource.com]

- 5. Protocol for in vitro analysis of pro-inflammatory and metabolic functions of cultured primary murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sserc.org.uk [sserc.org.uk]

- 7. Regulation of glycogen content in primary astrocyte culture: effects of glucose analogues, phenobarbital, and methionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-316819 molecular weight and formula.

An In-depth Technical Guide to CP-316819

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound, a selective glycogen phosphorylase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular and Physical Properties

This compound is a potent and selective inhibitor of glycogen phosphorylase, an enzyme crucial for the breakdown of glycogen.[1][2][3] Its physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 415.87 g/mol | [1][2] |

| Chemical Formula | C₂₁H₂₂ClN₃O₄ | [1][2][4] |

| CAS Number | 186392-43-8 | [1] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1][2] |

| Storage | Store at room temperature | [1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on glycogen phosphorylase (GP), the rate-limiting enzyme in glycogenolysis.[3] This process breaks down glycogen into glucose-1-phosphate, thereby regulating glucose homeostasis. This compound is an allosteric inhibitor that binds to a regulatory site on the enzyme, distinct from the active catalytic site. This binding event prevents the conformational changes required for enzyme activation.

The inhibition of glycogen phosphorylase by this compound leads to a decrease in the intracellular release of glucose from glycogen stores. This mechanism is particularly relevant in tissues with significant glycogen metabolism, such as the liver, skeletal muscle, and brain astrocytes.

Biological Activity and Efficacy

This compound is a selective inhibitor of both human skeletal muscle glycogen phosphorylase a (huSMGPa) and human liver glycogen phosphorylase a (huLGPa) with IC₅₀ values of 0.017 µM and 0.034 µM, respectively.[1][2] Its inhibitory action makes it a potent antihyperglycemic agent.[1][2]

Experimental Protocols

The following outlines a general methodology for an in vitro glycogen phosphorylase activity assay, based on commonly cited principles. This protocol is intended as a guideline and may require optimization for specific experimental conditions.

Objective:

To determine the inhibitory effect of this compound on glycogen phosphorylase activity in vitro.

Materials:

-

Glycogen Phosphorylase a (GPa) from rabbit muscle

-

This compound

-

HEPES buffer (50 mM, pH 7.2)

-

Potassium chloride (KCl, 100 mM)

-

Magnesium chloride (MgCl₂, 2.5 mM)

-

Glucose-1-phosphate (G1P)

-

Glycogen

-

BIOMOL® Green reagent (for phosphate detection)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare a solution of Glycogen Phosphorylase a in 50 mM HEPES buffer (pH 7.2) to a final concentration of 0.38 U/mL.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

-

Incubation:

-

In a 96-well plate, add 50 µL of the enzyme solution to each well.

-

Add 10 µL of the different concentrations of this compound solution (or DMSO for control) to the respective wells.

-

Incubate the plate for 15 minutes at 37°C.

-

-

Initiation of Catalytic Reaction:

-

Prepare a substrate solution containing 100 mM KCl, 2.5 mM MgCl₂, 0.25 mM glucose-1-phosphate, and 0.25 mg/mL glycogen in 50 mM HEPES buffer (pH 7.2).

-

Add 45 µL of the substrate solution to each well to start the reaction.

-

Incubate for 30 minutes at 37°C.

-

-

Phosphate Detection:

-

Add 130 µL of BIOMOL® Green reagent to each well to stop the reaction and quantify the amount of inorganic phosphate released.

-

Incubate at room temperature for 20-30 minutes.

-

-

Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

References

The Discovery and Development of CP-316819: A Glycogen Phosphorylase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-316819 is a potent and selective, non-competitive inhibitor of glycogen phosphorylase (GP), an enzyme that plays a crucial role in the breakdown of glycogen to glucose-1-phosphate. Developed by Pfizer, this indole-2-carboxamide derivative has been investigated for its therapeutic potential, primarily as an antihyperglycemic agent for the treatment of type 2 diabetes and for its neuroprotective effects during hypoglycemia. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Glycogenolysis, the breakdown of glycogen, is a critical process for maintaining glucose homeostasis. In the liver, it serves to release glucose into the bloodstream to prevent hypoglycemia, while in the brain, astrocyte-derived glycogen provides an emergency energy source for neurons. The rate-limiting step of this pathway is catalyzed by glycogen phosphorylase (GP). Inhibition of GP has emerged as a promising therapeutic strategy for conditions characterized by excessive glucose production, such as type 2 diabetes. This compound was developed as a selective inhibitor of GP to explore this therapeutic hypothesis.

Discovery and Chemical Properties

This compound, with the chemical name 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, is a small molecule inhibitor developed by Pfizer.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₂₂ClN₃O₄ |

| Molecular Weight | 415.87 g/mol |

| CAS Number | 186392-43-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol |

Mechanism of Action

This compound acts as a selective inhibitor of glycogen phosphorylase.[2][3][4][5][6] It binds to a novel allosteric site located at the subunit interface of the dimeric enzyme.[4][7] This binding site is distinct from the catalytic site, the AMP allosteric activation site, and the nucleoside inhibitor site. By binding to this novel site, this compound stabilizes the inactive T-state conformation of the enzyme, thereby preventing the conformational change to the active R-state and inhibiting its catalytic activity.[4][7] This allosteric inhibition is synergistic with glucose, another inhibitor of GP.

Signaling Pathway: Glycogenolysis Inhibition

The following diagram illustrates the glycogenolysis pathway and the point of intervention by this compound.

Caption: Glycogenolysis pathway and inhibition by this compound.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent inhibition of human glycogen phosphorylase isoforms.

Table 2: In Vitro Inhibitory Activity of this compound

| Enzyme Isoform | IC₅₀ (nM) |

| Human Skeletal Muscle GP a (huSMGPa) | 17[8][9] |

| Human Liver GP a (huLGPa) | 34[8][9] |

| Human Liver GP (alternative value) | 40[10] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the antihyperglycemic and neuroprotective effects of this compound.

Table 3: In Vivo Effects of this compound

| Animal Model | Study Type | Dose | Route | Key Findings | Reference |

| Diabetic ob/ob Mice | Antihyperglycemic | 5, 10, 25, 50 mg/kg | Oral | Dose-dependent reduction in plasma glucose by 28%, 33%, 50%, and 40% respectively. | [7] |

| Rats | Neuroprotection | 250 mg/kg (total, in 3 divided doses) | Intraperitoneal | 88 ± 3% increase in brain glycogen content.[1][2][11] | [2] |

| Rats with Insulin-Induced Hypoglycemia | Neuroprotection | 250 mg/kg (total) | Intraperitoneal | Maintained brain electrical activity 91 ± 14 min longer than controls.[1][2][11] | [2] |

Note: Information regarding the pharmacokinetics (ADME) and preclinical toxicology of this compound is limited in the publicly available literature.

Experimental Protocols

In Vitro Glycogen Phosphorylase Inhibition Assay

This protocol is a generalized procedure based on commonly used methods for assessing GP inhibition.

Caption: Workflow for in vitro glycogen phosphorylase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES buffer, pH 7.2.

-

Enzyme Solution: Purified human glycogen phosphorylase a is diluted in assay buffer to the desired concentration (e.g., 0.4 U/mL).

-

Substrate Solution: Glucose-1-phosphate and glycogen are dissolved in assay buffer.

-

Test Compound: this compound is serially diluted in DMSO.

-

-

Assay Performance:

-

In a 96-well microplate, the enzyme solution is pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for 15 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate solution.

-

The reaction is allowed to proceed for 30 minutes at 37°C.

-

The reaction is terminated, and the amount of inorganic phosphate produced is quantified using a colorimetric reagent.

-

Absorbance is measured at the appropriate wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC₅₀ value is determined by fitting the dose-response curve using a suitable software.

-

In Vivo Hypoglycemia Model in Rats

This protocol outlines a general procedure for evaluating the neuroprotective effects of this compound during insulin-induced hypoglycemia.

Caption: Experimental workflow for the in vivo rat hypoglycemia model.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Drug Administration:

-

The treatment group receives this compound, often in divided doses to achieve the total desired dose (e.g., 250 mg/kg total) via intraperitoneal (IP) injection.

-

The control group receives an equivalent volume of vehicle (e.g., saline).

-

-

Hypoglycemia Induction:

-

Following a suitable pre-treatment period to allow for drug distribution, hypoglycemia is induced by a single IP injection of insulin.

-

Blood glucose levels are monitored frequently from a tail vein to confirm hypoglycemia.

-

-

Monitoring and Outcome Measures:

-

Brain electrical activity is monitored via electroencephalography (EEG). The primary endpoint is the time from the onset of severe hypoglycemia to the cessation of electrical activity (isoelectric EEG).

-

Following the experiment, animals can be euthanized, and brain tissue collected for histological analysis to assess the extent of neuronal damage.

-

Clinical Development Status

As of the latest available information, there is no public record of this compound entering human clinical trials. The development of glycogen phosphorylase inhibitors by several pharmaceutical companies has faced challenges, and it is possible that the development of this compound was discontinued during the preclinical phase.

Conclusion

This compound is a well-characterized preclinical glycogen phosphorylase inhibitor with demonstrated efficacy in animal models of hyperglycemia and hypoglycemia-induced neuronal injury. Its unique allosteric mechanism of action provides a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states. While its clinical development appears to have been halted, the data gathered on this compound contributes significantly to the understanding of glycogen phosphorylase as a therapeutic target. Further research into the pharmacokinetics and safety profile of this class of compounds may yet unlock their therapeutic potential.

References

- 1. criver.com [criver.com]

- 2. Crystal structure of rabbit muscle glycogen phosphorylase a in complex with a potential hypoglycaemic drug at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CP 316819 | Phosphorylases | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Astrocyte glycogen sustains neuronal activity during hypoglycemia: studies with the glycogen phosphorylase inhibitor CP-316,819 ([R-R*,S*]-5-chloro-N-[2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycogen phosphorylase revisited: extending the resolution of the R- and T-state structures of the free enzyme and in complex with allosteric activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. Exelixis Clinical Trials Explorer [exelixismedicalaffairs.com]

- 10. Glycogen phosphorylase - Wikipedia [en.wikipedia.org]

- 11. The crystal structure of human muscle glycogen phosphorylase a with bound glucose and AMP: an intermediate conformation with T-state and R-state features - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with CP-316819

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CP-316819 for in vivo studies, focusing on its role as a glycogen phosphorylase inhibitor. The provided protocols are based on available literature and standard laboratory procedures.

Introduction

This compound is a potent and selective inhibitor of glycogen phosphorylase, the key enzyme in glycogenolysis. In vivo, this compound has been shown to increase glycogen stores, particularly in the brain, and to confer neuroprotective effects during periods of hypoglycemia. These characteristics make this compound a valuable tool for studying the role of glycogen metabolism in various physiological and pathological states.

Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Molecular Weight | 415.87 g/mol | Tocris Bioscience |

| Formula | C₂₁H₂₂ClN₃O₄ | Tocris Bioscience |

| Solubility | Soluble to 100 mM in DMSO and ethanol | Tocris Bioscience |

| IC₅₀ (huSMGPa) | 0.017 µM | Tocris Bioscience |

| IC₅₀ (huLGPa) | 0.034 µM | Tocris Bioscience |

| Storage | Store at room temperature | Tocris Bioscience |

huSMGPa: human skeletal muscle glycogen phosphorylase a; huLGPa: human liver glycogen phosphorylase a

In Vivo Effects of this compound

Studies in rat models have demonstrated the significant in vivo effects of this compound.

| Species | Route of Administration | Key Findings | Quantitative Data | Reference |

| Rat | Systemic (unspecified) | Increased brain glycogen content. | 88 ± 3% increase in brain glycogen. | [Suh et al., 2007] |

| Rat | Systemic (unspecified) | Prolonged neuronal activity during hypoglycemia. | Maintained brain electrical activity for 91 ± 14 min longer than controls. | [Suh et al., 2007] |

| Rat | Systemic (unspecified) | Reduced neuronal death following hypoglycemia. | Markedly reduced neuronal death. | [Suh et al., 2007] |

| Rat | Intracerebroventricular (icv) Infusion | Dose-dependent increase in ventromedial hypothalamic nucleus (VMN) glycogen content. | Dose-dependent amplification of basal VMN glycogen. | [Ibrahim et al., 2020] |

| Rat | Intracerebroventricular (icv) Infusion | Modulated VMN neuron AMPK activity and neurotransmitter expression during hypoglycemia. | Low dose: IIH-reversible augmentation of AMPK activity. High dose: abolished hypoglycemic adjustments. | [Ibrahim et al., 2020] |

Experimental Protocols

Protocol 1: Systemic Administration of this compound in Rodents (General Protocol)

1. Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in saline, or polyethylene glycol/saline mixture)

-

Syringes and needles (appropriate gauge for the route of administration and animal size)

-

Animal balance

-

Rodent restrainer (if necessary)

2. Formulation Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

-

For intraperitoneal (IP) injection, dilute the stock solution with sterile saline to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL in 10% DMSO, mix 100 µL of the 10 mg/mL stock with 900 µL of sterile saline.

-

Vortex the solution thoroughly to ensure it is well-mixed.

3. Administration Procedure (Intraperitoneal Injection):

-

Weigh the animal to determine the correct volume of the drug solution to inject.

-

Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, appropriate manual restraint is required.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert the needle at a 15-20 degree angle.

-

Aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly and smoothly.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

Protocol 2: Intracerebroventricular (ICV) Infusion of this compound in Rats

This protocol is based on the methodology described by Ibrahim et al. (2020) for investigating the central effects of this compound.

1. Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF) for vehicle

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for cannula implantation

-

Infusion pump and tubing

-

Guide cannula and dummy cannula

2. Surgical Procedure (Cannula Implantation):

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.

-

Implant a guide cannula into the lateral ventricle and secure it with dental cement.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover for at least one week post-surgery.

3. Infusion Procedure:

-

On the day of the experiment, gently restrain the rat and remove the dummy cannula.

-

Connect an infusion cannula, attached to a syringe on an infusion pump, to the guide cannula.

-

Infuse this compound (dissolved in aCSF) or vehicle at a slow, controlled rate. The specific dose and volume should be determined based on the study's objectives.

-

After the infusion, remove the infusion cannula and replace the dummy cannula.

-

Return the animal to its home cage and monitor its behavior.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.